molecular formula C13H18O2 B14217195 2,8,8-Trimethyl-5,7,8,9-tetrahydro-1-benzoxepin-6(2H)-one CAS No. 833446-95-0

2,8,8-Trimethyl-5,7,8,9-tetrahydro-1-benzoxepin-6(2H)-one

Cat. No.: B14217195
CAS No.: 833446-95-0
M. Wt: 206.28 g/mol
InChI Key: ZXTWJBJYCFLHHB-UHFFFAOYSA-N
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Description

2,8,8-Trimethyl-5,7,8,9-tetrahydro-1-benzoxepin-6(2H)-one is a complex organic compound that belongs to the class of benzoxepins

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,8,8-Trimethyl-5,7,8,9-tetrahydro-1-benzoxepin-6(2H)-one typically involves multi-step organic reactions. One common method might include the cyclization of a suitable precursor under acidic or basic conditions. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

2,8,8-Trimethyl-5,7,8,9-tetrahydro-1-benzoxepin-6(2H)-one can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Common reagents include lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

    Substitution: Common reagents include halogens (e.g., chlorine or bromine) and nucleophiles (e.g., hydroxide ions).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or carboxylic acid, while reduction might yield an alcohol.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,8,8-Trimethyl-5,7,8,9-tetrahydro-1-benzoxepin-6(2H)-one would depend on its specific biological target. Typically, such compounds interact with enzymes or receptors in the body, modulating their activity and leading to a therapeutic effect. The exact molecular targets and pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    Benzoxepin: The parent compound of the class, known for its diverse biological activities.

    Dibenzoxepin: A related compound with two benzoxepin rings, often studied for its pharmacological properties.

Uniqueness

2,8,8-Trimethyl-5,7,8,9-tetrahydro-1-benzoxepin-6(2H)-one is unique due to its specific structure, which may confer distinct biological activities and chemical reactivity compared to other benzoxepins. Its trimethyl substitution pattern and tetrahydro configuration could influence its interaction with biological targets and its overall stability.

Properties

CAS No.

833446-95-0

Molecular Formula

C13H18O2

Molecular Weight

206.28 g/mol

IUPAC Name

2,8,8-trimethyl-2,5,7,9-tetrahydro-1-benzoxepin-6-one

InChI

InChI=1S/C13H18O2/c1-9-5-4-6-10-11(14)7-13(2,3)8-12(10)15-9/h4-5,9H,6-8H2,1-3H3

InChI Key

ZXTWJBJYCFLHHB-UHFFFAOYSA-N

Canonical SMILES

CC1C=CCC2=C(O1)CC(CC2=O)(C)C

Origin of Product

United States

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